molecular formula C19H16FN5OS B2998474 N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1013808-00-8

N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2998474
CAS No.: 1013808-00-8
M. Wt: 381.43
InChI Key: OQWKHYOQLZPZGO-UHFFFAOYSA-N
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Description

This compound is a pyrazole-3-carboxamide derivative featuring a 4-fluorobenzo[d]thiazol-2-yl group and a pyridin-3-ylmethyl substituent. The pyridinylmethyl moiety may contribute to solubility and π-π stacking interactions in biological systems.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5OS/c1-12-9-15(23-24(12)2)18(26)25(11-13-5-4-8-21-10-13)19-22-17-14(20)6-3-7-16(17)27-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWKHYOQLZPZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a benzo[d]thiazole moiety, a pyrazole core, and a pyridine substituent. This structural diversity is believed to contribute to its varied biological activities.

Structural Formula

N 4 fluorobenzo d thiazol 2 yl 1 5 dimethyl N pyridin 3 ylmethyl 1H pyrazole 3 carboxamide\text{N 4 fluorobenzo d thiazol 2 yl 1 5 dimethyl N pyridin 3 ylmethyl 1H pyrazole 3 carboxamide}

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives with structural similarities have shown promising results in inhibiting the proliferation of cancer cell lines.

Case Study: Antitumor Efficacy

A study demonstrated that certain derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, indicating effective cytotoxicity. For example:

  • HCC827 : IC50 = 6.26 ± 0.33 μM
  • NCI-H358 : IC50 = 6.48 ± 0.11 μM

These results suggest that modifications in the compound's structure can enhance its antitumor efficacy while maintaining low toxicity levels .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Research has indicated that certain thiazole derivatives can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 μg/mL
Compound BS. aureus10 μg/mL
Compound CP. aeruginosa20 μg/mL

This table summarizes the antimicrobial efficacy observed in related compounds, suggesting that this compound may exhibit similar properties .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Preliminary assays indicate activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases like Alzheimer's.

Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission. The selectivity for BChE over AChE has been documented, indicating a potential for reduced side effects associated with non-selective inhibitors .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies suggest favorable absorption characteristics with moderate bioavailability.

Toxicity Studies

Toxicity assessments reveal that related compounds exhibit low cytotoxicity towards normal human cells at therapeutic concentrations, making them promising candidates for further development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The compound’s structural uniqueness lies in its substitution pattern. Comparisons with similar pyrazole carboxamides reveal key trends:

Compound R₁ (Pyrazole) R₂ (Aryl Group) Key Features
Target compound 1,5-dimethyl 4-fluorobenzo[d]thiazol-2-yl Enhanced electronegativity, potential for halogen bonding
N-Benzyl-N-hydroxy-1-aryl-5-aryl-1H-pyrazole-3-carboxamide 1-aryl Substituted phenyl Hydroxyl group enables hydrogen bonding; lower lipophilicity
1,5-Diphenylpyrazole-3-carboxamide 1,5-diphenyl Phenyl High aromaticity, limited solubility; common scaffold in kinase inhibitors
  • Fluorine vs. Non-halogenated Analogs: The 4-fluoro substitution on the benzothiazole ring may improve binding affinity compared to non-fluorinated analogs by inducing dipole interactions or altering electron density .
  • Pyridinylmethyl vs. Benzyl Groups : The pyridinylmethyl substituent likely enhances solubility in polar solvents compared to purely aromatic benzyl groups, as seen in related compounds .

Hydrogen-Bonding and Crystallographic Behavior

Graph set analysis (as per Etter’s rules) predicts a D (donor) motif from the amide NH and A (acceptor) motifs from carbonyl and pyridine groups, facilitating stable crystal packing . This contrasts with hydroxyl-containing analogs (e.g., N-hydroxy derivatives), which form stronger D–A networks but may exhibit lower thermal stability due to weaker van der Waals interactions .

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